Cas no 1154893-28-3 (N-(butan-2-yl)oxan-4-amine)

N-(butan-2-yl)oxan-4-amine 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-4-amine, tetrahydro-N-(1-methylpropyl)-
- N-(butan-2-yl)oxan-4-amine
-
- インチ: 1S/C9H19NO/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3
- InChIKey: WYFOKGQDUCNMQG-UHFFFAOYSA-N
- SMILES: C1OCCC(NC(C)CC)C1
計算された属性
- 精确分子量: 157.147
- 同位素质量: 157.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3A^2
N-(butan-2-yl)oxan-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551448-1g |
N-(sec-butyl)tetrahydro-2H-pyran-4-amine |
1154893-28-3 | 98% | 1g |
¥6978.00 | 2024-08-09 | |
Enamine | EN300-166510-0.5g |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 0.5g |
$699.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023649-1g |
N-(Butan-2-yl)oxan-4-amine |
1154893-28-3 | 98% | 1g |
¥2791.0 | 2023-03-01 | |
Enamine | EN300-166510-50mg |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 50mg |
$348.0 | 2023-09-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-500mg |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 95% | 500mg |
¥1827.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-100.0mg |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 95% | 100.0mg |
¥823.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-250mg |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 95% | 250mg |
¥1095.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-5g |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 95% | 5g |
¥8223.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10873-500.0mg |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 95% | 500.0mg |
¥1827.0000 | 2024-07-28 | |
Enamine | EN300-166510-5.0g |
N-(butan-2-yl)oxan-4-amine |
1154893-28-3 | 5g |
$2110.0 | 2023-05-24 |
N-(butan-2-yl)oxan-4-amine 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
N-(butan-2-yl)oxan-4-amineに関する追加情報
Professional Introduction to N-(butan-2-yl)oxan-4-amine (CAS No. 1154893-28-3)
N-(butan-2-yl)oxan-4-amine, a compound with the chemical formula C₈H₁₇NO₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural uniqueness and potential applications in drug development. The CAS number 1154893-28-3 serves as a unique identifier, distinguishing it in scientific literature and databases. The name N-(butan-2-yl)oxan-4-amine itself provides valuable insights into its molecular architecture, highlighting its oxane ring and butyl substituent, which are crucial for understanding its chemical behavior and reactivity.
The oxane ring, a six-membered ether-like structure, is a key feature of this compound. Its stability and flexibility make it an attractive scaffold for medicinal chemists. The presence of the butan-2-yl group introduces a linear aliphatic chain, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. These structural elements are often exploited in the design of novel therapeutic agents.
In recent years, there has been growing interest in oxane derivatives due to their diverse pharmacological properties. Studies have shown that compounds incorporating oxane rings exhibit potential benefits in areas such as anti-inflammatory, antiviral, and anticancer therapies. The N-(butan-2-yl)oxan-4-amine molecule is no exception, and researchers have been exploring its derivatives to develop more effective drugs.
One of the most compelling aspects of N-(butan-2-yl)oxan-4-amine is its role as a building block in synthetic chemistry. Its unique structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, functionalization of the oxane ring or the butyl chain can lead to compounds with enhanced bioavailability or targeted action against specific disease pathways.
Recent advancements in computational chemistry have further accelerated the study of this compound. Molecular modeling techniques have been employed to predict how N-(butan-2-yl)oxan-4-amine interacts with biological targets such as enzymes and receptors. These simulations have provided valuable insights into its mechanism of action and have guided the design of more potent analogs.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. Its structural features make it a versatile precursor for various therapeutic agents. For example, derivatives of N-(butan-2-yl)oxan-4-amine have been investigated for their ability to modulate neurotransmitter activity, making them candidates for treating neurological disorders.
Another area where this compound has found relevance is in materials science. The combination of an oxygen-rich heterocycle and an aliphatic side chain makes N-(butan-2-yl)oxan-4-am ine a promising candidate for developing novel polymers or coatings with improved mechanical and thermal properties. Researchers are exploring its potential in creating advanced materials that could be used in electronics or aerospace industries.
The synthesis of N-(butan-2-ylo xan -4-am ine ) has been optimized through various methodologies to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired framework efficiently. These advancements have made it more feasible to produce larger quantities of the compound for both research and industrial purposes.
In conclusion, N-(butan -2-y l)ox an -4-am ine (CAS No. 1154893 -28 -3 ) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features, coupled with recent research findings, highlight its importance as a scientific entity. As research continues to uncover new applications for this molecule, it is likely to play an increasingly vital role in advancing various scientific fields.
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